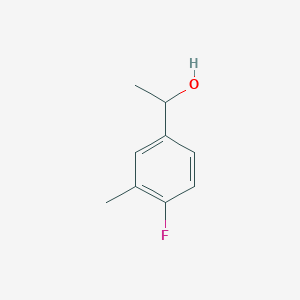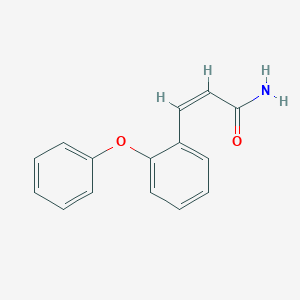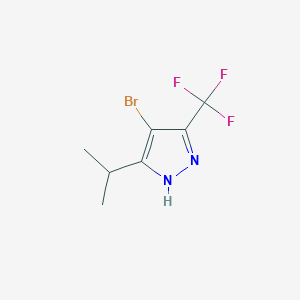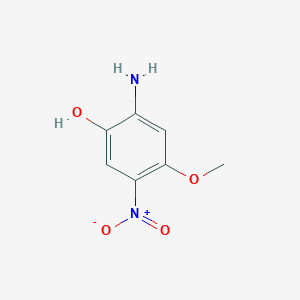![molecular formula C9H11BrN2O2 B2379401 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole CAS No. 2031259-35-3](/img/structure/B2379401.png)
4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 2044773-09-1 . It has a molecular weight of 180.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of “4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole” is C9H11BrN2O2. The molecular weight is 259.103.Physical And Chemical Properties Analysis
“4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole” is a powder . It has a molecular weight of 259.103. The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Activities
Bromination of pyrazole compounds has led to the development of derivatives with significant antibacterial and antifungal activities. These activities have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungi like Aspergilus flavus and Aspergillus niger (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Antifungal and Antibacterial Properties of Derivatives
Novel derivatives of pyrazole, including those incorporating bromo compounds, have shown promising antimicrobial properties, especially against pathogenic yeast and moulds. This includes compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole and others (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Cancer Research
Anti-Proliferative Agents
Pyrazole derivatives, particularly those involving bromo compounds, have been identified as potential antiproliferative agents, showing efficacy against cancer cell lines such as HCT-116. These compounds offer a new avenue in cancer therapy (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Cytotoxicity Against Cancer Cells
Research has found that certain pyrazole compounds exhibit cytotoxic effects against cancer cells, including breast cancer and leukemia cells, through mechanisms like apoptosis induction (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Chemical Synthesis and Reactivity
Synthesis and Structural Elucidation
The synthesis of pyrazole Schiff bases and their structural elucidation have been explored, contributing to the understanding of supramolecular architectures and hydrogen bonding in these compounds (Feng, Guo, Sun, & Zhao, 2018).
Innovative Synthesis Methods
Advanced methods like microwave synthesis have been employed to create new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, enhancing the efficiency of creating these compounds (Raval, Desai, & Desai, 2012).
Development of Antidiabetic Compounds
Pyrazole-based heterocycles attached to sugar moieties have been synthesized, showing moderate anti-diabetic activity. This represents a significant step in creating new therapies for diabetes (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Propriétés
IUPAC Name |
4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-2-3-13-5-7(9)14-9/h4,7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSDPHLCAMFTKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23CCOCC2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)
![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)


![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)




